N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-13-6-3-9(7-14(13)24-2)15(20)18-10-4-5-11-12(8-10)17(22)19-16(11)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKGHPDTYLTLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves using o-phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using silica-supported niobium as a catalyst to obtain the final products with moderate to excellent yields .
Chemical Reactions Analysis
N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Antiviral Activity
One of the prominent applications of N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide derivatives is their effectiveness against human immunodeficiency virus type 1 (HIV-1). A study synthesized a series of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide derivatives, revealing that several compounds exhibited significant inhibition of HIV-1 integrase with IC50 values below 5 µM . The structural motif containing the isoindoline core was crucial for interaction with the active site of the enzyme, paving the way for further optimization of anti-HIV agents.
Anti-inflammatory Properties
Research has indicated that compounds derived from this compound can also serve as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are critical in inflammatory pathways. For instance, an indoline derivative demonstrated potent inhibition of these enzymes with IC50 values around 0.41 µM for 5-LOX and 0.43 µM for sEH . This dual activity suggests potential therapeutic applications in treating inflammatory diseases such as asthma and arthritis.
Metabolic Disease Treatment
Another significant application is in the activation of AMP-activated protein kinase (AMPK), which plays a vital role in cellular energy homeostasis and metabolism. Isoindoline derivatives have been shown to effectively activate AMPK, indicating their potential use in the treatment of metabolic disorders like diabetes and obesity . In vitro assays confirmed that these compounds could enhance AMPK phosphorylation levels significantly compared to control substances, suggesting their utility as metabolic regulators.
Data Table: Summary of Biological Activities
Case Study 1: HIV-1 Integrase Inhibitors
In a comprehensive study on HIV integrase inhibitors, six analogues derived from N-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamides were synthesized. These compounds were subjected to both in vitro assays and molecular docking studies to elucidate their binding affinities and mechanisms of action against HIV integrase. The findings highlighted the importance of the isoindoline scaffold in achieving effective inhibition.
Case Study 2: Anti-inflammatory Drug Development
A series of experiments focused on the anti-inflammatory properties of indoline derivatives demonstrated their efficacy in reducing inflammation in murine models. The studies utilized zymosan-induced peritonitis models to evaluate the therapeutic potential of these compounds. Results indicated that specific derivatives not only inhibited enzyme activity but also reduced inflammatory markers effectively.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It exerts its effects by inducing apoptosis in tumor cells, disrupting tumor interactions with the cellular microenvironment, and improving autoimmune responses . The compound’s pleiotropic mechanism aligns with current cancer therapy approaches, focusing on multiple pathways to achieve therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key analogues and their properties:
Key Observations :
- In contrast, the thiadiazole derivative contains sulfur atoms, which may enhance lipid solubility.
- Thermal Stability: The higher melting points of furan-based derivatives (e.g., 3b at 187–189°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding via the enone linker) compared to 2b (164°C). The target compound’s cyclic imide structure may promote similar stability.
- Synthetic Complexity: Compound 2b is synthesized in 82% yield via straightforward amide coupling , while furan derivatives (3b, 4) require multi-step reactions involving hydrazine or imidazolone formation . The target compound’s synthesis would likely involve coupling 3,4-dimethoxybenzoyl chloride with a 5-amino-1,3-dioxoisoindolin precursor.
Functional Group Impact on Bioactivity
- Hydroxy and Methyl Groups (2b): The phenolic -OH in 2b may facilitate hydrogen bonding with biological targets, such as adenosine A2A receptors, as suggested by its evaluation in receptor-binding studies .
- Thiadiazole Moiety (Compound in ) : The thiadiazole ring’s sulfur atoms could mediate interactions with metalloenzymes or redox-active biological systems.
- Target Compound’s Dioxoisoindolin Group : The cyclic imide may mimic peptide bonds or act as a hydrogen-bond acceptor, making it relevant for protease inhibition or kinase targeting.
Spectroscopic and Analytical Distinctions
- IR Spectroscopy: The target compound’s IR spectrum would exhibit strong C=O stretches (~1640 cm⁻¹) from both the benzamide and dioxoisoindolin groups, similar to 2b . Absence of -OH or -NH stretches (unlike 2b) would confirm the lack of phenolic or amine protons.
- Mass Spectrometry : The molecular ion peak for the target is expected to exceed m/z 350 ([M+H]+), distinguishing it from 2b (m/z 218) and aligning closer to the thiadiazole derivative (m/z 325) .
Biological Activity
N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacokinetics, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H14N2O5
- Molar Mass : 326.3 g/mol
- CAS Number : 683235-19-0
This compound features a dioxoisoindoline core linked to a 3,4-dimethoxybenzamide moiety, which is believed to enhance its interaction with biological targets.
This compound primarily acts as an indoleamine 2,3-dioxygenase (IDO1) inhibitor. IDO1 is a key enzyme involved in tryptophan metabolism and immune regulation. By inhibiting IDO1, this compound may modulate immune responses and exhibit potential anticancer properties .
Biochemical Pathways
The compound has been shown to affect the protein degradation pathway , particularly through its modulation of cereblon (CRBN) activity. This modulation can lead to the degradation of specific proteins such as GSPT1, which may have implications in cancer therapy.
Pharmacokinetics
Research indicates that this compound has favorable pharmacokinetic properties:
- Bioavailability : The ability to modulate CRBN suggests good bioavailability.
- Metabolism : The compound undergoes metabolic transformations that are essential for its activity.
Anticancer Activity
Studies have demonstrated that this compound exhibits promising anticancer effects. Its inhibition of IDO1 can lead to enhanced immune responses against tumors. For instance, in vitro studies show that compounds with similar structures inhibit tumor growth by affecting angiogenesis and immune evasion mechanisms .
Antimicrobial Activity
Preliminary research indicates potential antimicrobial properties. In vitro assays have shown efficacy against various bacterial strains, suggesting that this compound may serve as a novel antibacterial agent.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing N-(1,3-dioxoisoindolin-5-yl)-3,4-dimethoxybenzamide?
The compound can be synthesized via condensation of 3,4-dimethoxybenzoyl chloride with 5-amino-1,3-dioxoisoindoline. Key steps include refluxing in a polar aprotic solvent (e.g., ethanol or acetic acid) with a catalytic acid (e.g., H₂SO₄). Phthalic anhydride is often used to form the isoindoline core, followed by hydrazine hydrate treatment to generate the hydrazide intermediate. Recrystallization from chloroform-methanol (1:1) yields pure product .
Q. How can researchers confirm the purity and identity of the synthesized compound?
Purity is assessed via thin-layer chromatography (TLC) using ethyl acetate/hexane mobile phases. Structural confirmation employs spectroscopic techniques:
- FT-IR to verify carbonyl (1670 cm⁻¹) and amide (1600 cm⁻¹) stretches.
- NMR (¹H and ¹³C) to resolve aromatic protons (δ 7.93–8.08 ppm) and confirm methoxy groups (δ ~3.8 ppm).
- HRMS for molecular ion validation (e.g., [M–H]⁻ at m/z 283.26868) .
Q. What safety protocols are critical during synthesis and handling?
Q. Which solvents and conditions are optimal for recrystallization?
Chloroform-methanol (1:1) is effective for high-yield recrystallization. Slow cooling after saturation minimizes impurities. Ethyl acetate/water partitioning can further isolate the compound .
Q. How is the compound typically applied in preliminary pharmacological studies?
It serves as a scaffold for designing anti-inflammatory or anticancer agents. Initial assays include COX inhibition (via ELISA) or cytotoxicity testing (MTT assay on cancer cell lines), with dose-response curves to establish IC₅₀ values .
Advanced Research Questions
Q. How can contradictions between experimental and computational spectral data be resolved?
Cross-validate NMR/IR results with density functional theory (DFT)-calculated spectra. For example, discrepancies in carbonyl stretching frequencies may arise from solvent effects in DFT models. Hirshfeld surface analysis can further clarify intermolecular interactions (e.g., hydrogen bonds) that influence experimental data .
Q. What strategies optimize reaction yields in large-scale synthesis?
Q. How does molecular packing in the crystal lattice affect physicochemical properties?
Single-crystal X-ray diffraction reveals centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds (e.g., bond length 2.89 Å). These interactions influence melting points and solubility. Non-classical C–H⋯O/F bonds further stabilize the lattice, which can be quantified via Hirshfeld surface analysis .
Q. What computational methods predict bioactivity and metabolic stability?
- Molecular docking : Screen against COX-2 (PDB: 5KIR) to prioritize anti-inflammatory derivatives.
- ADMET prediction : Use SwissADME to assess permeability (LogP >3) and cytochrome P450 interactions .
Q. How are mechanistic studies designed to probe reactivity under varying pH conditions?
- Kinetic experiments : Monitor hydrolysis rates via HPLC at pH 2–10.
- Isotopic labeling : Use ¹⁸O-water to trace carbonyl oxygen exchange in acidic media.
- DFT transition-state modeling : Identify pH-dependent activation barriers for amide bond cleavage .
Q. What advanced techniques resolve overlapping signals in NMR spectra?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
